- Studies on β-lactam antibiotics. XIV. Synthesis and biological activity of the (E)-isomer of FK027, Chemical & Pharmaceutical Bulletin, 1986, 34(8), 3458-64

Cas no 97164-56-2 ((E)-Cefixime (Cefixime EP Impurity D))

(E)-Cefixime (Cefixime EP Impurity D) 化学的及び物理的性質

名前と識別子

-

- (E)-Cefixime (Cefixime EP Impurity D)

- (E)-Cefixime

- CEFIXIME IMPURITY D (REFERENCE GRADE)

- (6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-, [6R-[6α,7β(E)]]- (9CI)

- (6R,7R)-7-(2-(2-Amino-4-thiazolyl)glyoxylamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7(sup 2)-(Z)-(O-(carboxymethyl)oxime)trihydrate

- (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-{[(carboxymethyl)oxy]imino}acetyl]amino}-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Cefspan

- CCG-220462

- Prestwick3_000462

- (6S,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Oroken

- (6R,7R)-7-(((2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethyloxyimino)acetyl)amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid trihydrate

- (-)-Cefixim

- CEFIXIME

- Cefixoral

- Cefixime trihydrate

- (6R,7R)-7-(2-(2-Amino-4-thiazolyl)glyoxylamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7(sup 2)-(Z)-(O-(carboxymethyl)oxime) trihydrate

- 5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylicacid,7-(((2-amino-4-thiazolyl)((carboxymethoxy)imino)acetyl)amino)3-ethenyl-8-oxo-, trihydrate, (6R-(6alpha,7beta(Z)))-

- CL 284,635

- (6R,7R)-7-[[(2z)-2-(2-amino-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]Oct-2-ene-2-carboxylic acid

- C06881

- J01DA23

- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)((carboxymethoxy)imino)acetyl)amino)-3-ethenyl-8-oxo-, trihydrate, (6R-(6alpha,7beta(Z)))-

- BSPBio_000564

- Cefixime (INN)

- CEFIXIME [MI]

- Cefixime Anhydrous

- DB00671

- FR-17027

- Unixime

- HY-B1381

- HMS2234J21

- UNII-XZ7BG04GJX

- Suprax

- 7beta-((2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-3-ethenyl-3,4-didehydrocepham-4-carboxylic acid

- Anhydrous cefixime

- CL-284635

- SMR001307271

- NCGC00179521-03

- (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-((carboxymethoxy)imino)acetyl)amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

- (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- (6R,7R)-7-[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetamido]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Cefixime, Antibiotic for Culture Media Use Only

- CEFIXIME [WHO-DD]

- (6R,7R)-7-((2-(2-AMINO-1,3-THIAZOL-4-YL)-2-(CARBOXYMETHOXYIMINO)ACETYL)AMINO)-3-ETHENYL-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID

- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2Z)-(2-amino-4-thiazolyl)((carboxymethoxy)imino)acetyl)amino)-3-ethenyl-8-oxo-, (6R,7R)-

- BRD-K71059170-001-08-2

- NCGC00179521-01

- (6r,7r)-7-[-2-(2-amino-thiazol-4-yl)-2-carboxymethoxyimino-acetylamino]-8-oxo-3-vinyl-5-thia-1-aza-b

- XZ7BG04GJX

- Tricef

- Cefiximum

- UNII-97I1C92E55

- CFIX

- SCHEMBL24945

- CEFIXIME (EP MONOGRAPH)

- AB00513842

- MLS002222332

- CEFIXIME (MART.)

- CEFIXIME (USP-RS)

- CS-4820

- Z2568664267

- CEFIXIME (USP MONOGRAPH)

- Cefixime [USAN:USP:INN:BAN:JAN]

- CHEBI:472657

- Cefiximum (Latin)

- 79350-37-1

- Cefixim

- BDBM84007

- CHEMBL1541

- HMS3713M06

- HMS2096M06

- Q27290799

- Cefixima

- MFCD00865020

- (6R,7R)-7-({(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Oraken

- FK-027

- (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetamido]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- CL 284635

- FK 027

- Cephoral

- Denvar

- Cefixima [Spanish]

- C04

- EN300-22411574

- Necopen

- Citropen

- Cefiximum [Latin]

- FR 17027

- CEFIXIME [INN]

- s4596

- AC-4350

- 7beta-{(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetamido}-3-ethenyl-3,4-didehydrocepham-4-carboxylic acid

- BRN 6025058

- cid_5362065

- DTXCID702754

- AKOS015854940

- D00258

- SR-01000760706

- BRD-K71059170-001-02-5

- DTXSID7022754

- BPBio1_000622

- C-2469

- SR-01000760706-4

- AKOS015961135

- (6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- SCHEMBL24946

- HMS1569M06

- (6R,7R)-7-[[(2E)-2-(2-azanyl-1,3-thiazol-4-yl)-2-(2-hydroxy-2-oxoethyloxyimino)ethanoyl]amino]-3-ethenyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate

- BRD-K04993501-001-01-9

- [6r-[6alpha,7beta(E)]]-7-[[(2-Amino-4-thiazolyl)[(car

- CHEBI:93248

- Q163901

- J-005196

- SCHEMBL49534

- BDBM88962

- NS00010469

- Ytterbium(III) ionophore I

- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2E)-2-(2-amino-4-thiazolyl)-2-((carboxymethoxy)imino)acetyl)amino)-3-ethenyl-8-oxo-, (6R,7R)-

- (6R,7R)-7-(((2E)-2-(2-Amino-4-thiazolyl)-2-((carboxymethoxy)imino)acetyl)amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

- (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate

- UNII-U7RWT9J78O

- (6r,7r,e)-7-(2-(2-aminothiazol-4-yl)-2-(carboxymethoxyimino)acetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- NCGC00185001-01

- GTPL10898

- J-501698

- cid_56642849

- (6R,7R)-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(carboxymethoxyimino)-1-oxoethyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate

- Prestwick2_000462

- (6R,7R)-7-[[(2E)-2-(2-aminothiazol-4-yl)-2-(carboxymethyloximino)acetyl]amino]-8-keto-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate

- (6R,7R)-7-[[(2z)-2-(2-amino-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]Oct-2-ene -2-carboxylic acid

- Cefixime Impurity D

- NCGC00016938-01

- CAS-79350-37-1

- Epitope ID:116227

- Tox21_110694

- Cefixime(E)-form

- U7RWT9J78O

- 97164-56-2

- Cefixime anhydrous, (E)-

- CHEMBL427069

-

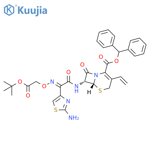

- インチ: 1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14-/m1/s1

- InChIKey: OKBVVJOGVLARMR-VINNURBNSA-N

- ほほえんだ: C(C1=C(C=C)CS[C@@H]2[C@@H](C(N12)=O)NC(=O)/C(/C1=CSC(N)=N1)=N/OCC(=O)O)(=O)O

計算された属性

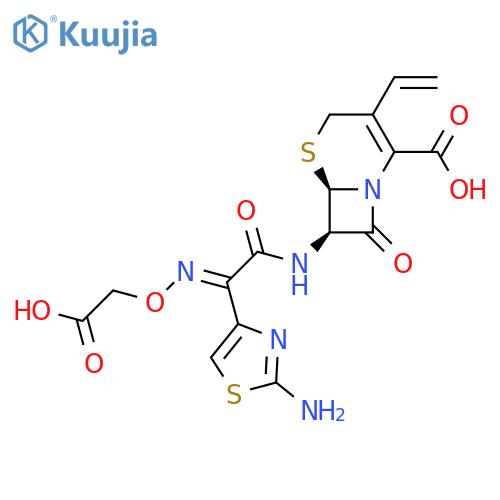

- せいみつぶんしりょう: 453.04100

- どういたいしつりょう: 453.04129018g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 12

- 重原子数: 30

- 回転可能化学結合数: 8

- 複雑さ: 861

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 238Ų

じっけんとくせい

- PSA: 238.05000

- LogP: 0.36520

(E)-Cefixime (Cefixime EP Impurity D) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C242820-10mg |

(E)-Cefixime (Cefixime EP Impurity D) |

97164-56-2 | 10mg |

$ 11957.00 | 2023-09-08 | ||

| A2B Chem LLC | AX51118-10mg |

Cefixime impurity D |

97164-56-2 | 10mg |

$11732.00 | 2024-07-18 |

(E)-Cefixime (Cefixime EP Impurity D) 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

- Synthesis and biological evaluation of amino terminal modified new sulfonamides of contemporary drugs, Latin American Journal of Pharmacy, 2015, 34(4), 719-724

(E)-Cefixime (Cefixime EP Impurity D) Raw materials

(E)-Cefixime (Cefixime EP Impurity D) Preparation Products

(E)-Cefixime (Cefixime EP Impurity D) 関連文献

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

(E)-Cefixime (Cefixime EP Impurity D)に関する追加情報

Comprehensive Guide to (E)-Cefixime (Cefixime EP Impurity D) (CAS No. 97164-56-2)

(E)-Cefixime, also known as Cefixime EP Impurity D (CAS No. 97164-56-2), is a significant impurity in the production of the widely used antibiotic Cefixime. This compound plays a crucial role in pharmaceutical quality control, ensuring the safety and efficacy of Cefixime-based medications. As the demand for high-purity antibiotics grows, understanding (E)-Cefixime and its implications has become increasingly important for researchers, manufacturers, and regulatory bodies.

The chemical structure of (E)-Cefixime is closely related to its parent compound, Cefixime, but differs in its spatial configuration. This difference, though subtle, can significantly impact the compound's properties and behavior. Recent studies have focused on the analytical methods for detecting and quantifying Cefixime EP Impurity D, as regulatory agencies worldwide tighten their standards for pharmaceutical impurities. The European Pharmacopoeia (EP) and other international pharmacopoeias have established strict limits for such impurities, making (E)-Cefixime a critical parameter in drug quality assessment.

One of the most searched topics related to (E)-Cefixime is its role in antibiotic resistance. As global concerns about antimicrobial resistance (AMR) continue to rise, pharmaceutical companies are under increasing pressure to produce purer formulations. Cefixime EP Impurity D has been studied for its potential effects on drug efficacy and safety, with researchers investigating whether certain impurities might contribute to reduced antibiotic effectiveness or increased side effects.

The analytical characterization of (E)-Cefixime typically involves advanced techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for precise identification and quantification of the impurity, even at trace levels. Pharmaceutical manufacturers frequently search for optimized analytical methods to detect Cefixime EP Impurity D, as this directly impacts their ability to meet regulatory requirements and maintain product quality.

Market trends show growing interest in (E)-Cefixime reference standards, particularly from quality control laboratories and research institutions. The global pharmaceutical analytical standards market, which includes compounds like Cefixime EP Impurity D, is projected to grow significantly in the coming years. This growth is driven by stricter regulations, increased generic drug production, and the expanding pharmaceutical industry in emerging markets.

Stability studies represent another important aspect of (E)-Cefixime research. Scientists investigate how storage conditions, formulation components, and packaging materials might affect the formation of this impurity over time. These studies are crucial for determining appropriate shelf lives and storage recommendations for Cefixime-containing medications. Recent publications have explored the degradation pathways that lead to Cefixime EP Impurity D formation, providing valuable insights for formulation scientists.

The synthesis and isolation of (E)-Cefixime present unique challenges for chemical manufacturers. Producing high-purity reference materials requires specialized expertise and equipment. Many pharmaceutical companies now prioritize the development of robust synthetic routes to minimize the formation of Cefixime EP Impurity D during drug production. Process optimization has become a key focus area, with significant resources dedicated to improving yield and purity while reducing impurity formation.

Regulatory perspectives on (E)-Cefixime continue to evolve. Health authorities worldwide regularly update their guidelines on acceptable impurity levels in pharmaceutical products. The International Council for Harmonisation (ICH) guidelines, particularly Q3A and Q3B, provide frameworks for impurity assessment that directly impact how Cefixime EP Impurity D is evaluated and controlled. Compliance with these standards is essential for global market access of Cefixime products.

Recent advancements in analytical technology have improved the detection limits for (E)-Cefixime, enabling more precise quality control measures. Ultra-High Performance Liquid Chromatography (UHPLC) methods, coupled with advanced detection systems, now allow for the identification of Cefixime EP Impurity D at concentrations previously undetectable. These technological improvements support the pharmaceutical industry's ongoing efforts to enhance drug safety profiles.

The research community continues to investigate the pharmacological implications of (E)-Cefixime. While primarily considered an impurity, some studies explore whether this compound possesses any biological activity of its own. Understanding the complete profile of Cefixime EP Impurity D contributes to a more comprehensive safety assessment of Cefixime-containing medications and helps establish appropriate quality standards.

Quality control laboratories handling (E)-Cefixime must adhere to Good Laboratory Practice (GLP) and current Good Manufacturing Practice (cGMP) guidelines. Proper documentation, method validation, and personnel training are essential when working with reference materials like Cefixime EP Impurity D. The increasing complexity of regulatory requirements has led to greater demand for certified reference materials and standardized testing protocols.

Environmental considerations also play a role in (E)-Cefixime research. The pharmaceutical industry faces growing pressure to minimize the environmental impact of drug manufacturing, including the control and disposal of process-related impurities. Studies examining the environmental fate of Cefixime EP Impurity D contribute to the development of greener pharmaceutical production processes and waste management strategies.

Future research directions for (E)-Cefixime may include the development of more sensitive detection methods, investigation of structure-activity relationships, and exploration of potential synthetic applications. As analytical techniques continue to advance and regulatory standards become more stringent, the importance of thorough characterization and control of Cefixime EP Impurity D will only increase in the pharmaceutical industry.

For researchers and professionals working with (E)-Cefixime, staying informed about the latest developments in impurity analysis and control is essential. Regular consultation of pharmacopoeial updates, scientific literature, and regulatory guidelines ensures compliance with current standards and supports the ongoing effort to deliver safe, effective antibiotic therapies to patients worldwide.

97164-56-2 ((E)-Cefixime (Cefixime EP Impurity D)) 関連製品

- 65052-63-3(Cefetamet)

- 104145-95-1((6R,7R)-7-(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido-3-(1Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid)

- 120882-25-9(Desfuroyl Ceftiofur S-Acetamide)

- 80210-62-4(Cefpodoxime Acid)

- 91832-40-5(Cefdinir)

- 125110-14-7(Cefixime Trihydrate)

- 68401-81-0(Ceftizoxime)

- 120882-22-6(Desfuroyl Ceftiofur (>85%))

- 79350-37-1(Cefixime)

- 88040-23-7(Cefepime)